molecular formula C24H14Cl2N2O5 B15086123 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355420-53-0

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B15086123
CAS No.: 355420-53-0
M. Wt: 481.3 g/mol
InChI Key: QUTLEXHYIRJGMA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with the systematic name 2-(3-nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (hereafter referred to as Compound A), features a quinoline core substituted at position 2 with a 4-chlorophenyl group, at position 6 with a chlorine atom, and at position 4 with a carboxylate ester linked to a 3-nitrophenyl-2-oxoethyl moiety . Its molecular formula is C₂₅H₁₇ClN₂O₅, with a molecular weight of 460.87 g/mol. Key structural identifiers include:

  • SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
  • InChIKey: JBLNSLGFHHQXGM-UHFFFAOYSA-N

Physicochemical Data
Predicted collision cross-section (CCS) values for Compound A vary by adduct:

Adduct m/z CCS (Ų)
[M+H]⁺ 461.08988 205.3
[M+Na]⁺ 483.07182 223.3
[M-H]⁻ 459.07532 212.7

No direct literature or patent data are available for this compound, necessitating comparisons with structural analogs .

Properties

CAS No.

355420-53-0

Molecular Formula

C24H14Cl2N2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Cl2N2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2

InChI Key

QUTLEXHYIRJGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Friedel-Crafts Acylation: Formation of the quinoline core.

    Esterification: Formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 2-(3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.

Medicine

Industry

Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Table 1: Core Substituent Comparison
Compound Quinoline Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
Compound A (CID 2906307) 6-Cl, 2-(4-Cl-phenyl) C₂₅H₁₇ClN₂O₅ 460.87
CID 1921705 () 6-Cl, 2-(4-Cl-phenyl) C₂₅H₁₇Cl₂NO₄ 466.31
CID 771491-24-8 () 2-(2-Cl-phenyl) C₁₉H₁₅ClN₂O₃ 354.80
CID 355433-07-7 () 6-Cl, 3-Me, 2-(4-Me-phenyl) C₂₆H₂₀Cl₂NO₄ 499.35

Key Observations :

  • Compound A and CID 1921705 share the 6-Cl and 2-(4-Cl-phenyl) quinoline core but differ in the ester group (3-nitrophenyl vs. 4-methoxyphenyl).
  • CID 771491-24-8 substitutes the 4-chlorophenyl group with a 2-chlorophenyl, altering steric and electronic profiles. This positional isomerism may impact binding affinity in biological targets .

Ester/Amide Group Modifications

Table 2: Ester/Amide Group Comparison
Compound Ester/Amide Group Functional Impact
Compound A 3-Nitrophenyl-2-oxoethyl High lipophilicity (logP ~3.7)
CID 1921705 () 4-Methoxyphenyl-2-oxoethyl Reduced logP (~2.9) due to methoxy
CID 771491-24-8 () Methylamino-2-oxoethyl (amide) Increased solubility (amide vs. ester)
CID 355411-69-7 () 4-Chloro-3-nitrophenyl-2-oxoethyl Similar to Compound A but with Cl at C4

Key Observations :

  • The 3-nitrophenyl group in Compound A contributes to a higher predicted logP (3.7) compared to the methoxy analog (logP ~2.9), suggesting differences in membrane permeability .
  • Replacing the ester with an amide (CID 771491-24-8) introduces hydrogen-bonding capacity, which may enhance aqueous solubility but reduce bioavailability .

Predicted Physicochemical Properties

Table 3: CCS and m/z Data
Compound Adduct m/z CCS (Ų)
Compound A [M+H]⁺ 461.08988 205.3
CID 1921705 () [M+H]⁺ 467.08521 208.2
CID 355433-07-7 () [M+H]⁺ 500.10550 215.6

Key Observations :

  • Compound A has a lower CCS (205.3 Ų) than CID 1921705 (208.2 Ų), indicating a more compact 3D structure due to the nitro group’s planar geometry .
  • The bulkier 2,4-dichlorophenyl group in CID 355433-07-7 results in a higher CCS (215.6 Ų), reflecting increased steric hindrance .

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The structure of this compound incorporates nitro and chloro substituents, which may enhance its interaction with biological targets, thereby increasing its potential efficacy as a therapeutic agent. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H14ClN2O5C_{24}H_{14}ClN_{2}O_{5}, with a molecular weight of approximately 481.3 g/mol. The IUPAC name provides insight into its structural components, highlighting the presence of a nitrophenyl group and chloro substituents that are crucial for its biological activity.

Property Value
Molecular FormulaC24H14ClN2O5
Molecular Weight481.3 g/mol
IUPAC Name[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS Number355420-53-0

Antimicrobial Activity

Quinoline derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and mycobacterial species. For instance, studies have shown that certain substituted quinolines demonstrate higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

The presence of both nitro and chloro groups in the structure may enhance the compound's ability to penetrate bacterial membranes and interact with intracellular targets.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. Compounds with similar scaffolds have exhibited antiproliferative effects against various cancer cell lines. A study focusing on substituted quinolines found that specific modifications to the quinoline framework could lead to enhanced cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives. Modifications in substituents can significantly influence their pharmacological profiles:

  • Nitro Group : Often associated with increased antimicrobial activity.
  • Chloro Substituents : Can enhance lipophilicity, affecting membrane permeability.
  • Carboxylate Functionality : Plays a role in binding interactions with biological targets.

Research has shown that variations in these groups can lead to different biological outcomes, emphasizing the importance of careful design in drug development.

Study on Antimycobacterial Activity

A significant study evaluated a series of quinoline derivatives for their antimycobacterial activity. The findings indicated that compounds structurally related to this compound showed promising results against M. tuberculosis, outperforming traditional antibiotics .

Evaluation of Anticancer Properties

Another investigation assessed the anticancer effects of various quinoline derivatives on human cancer cell lines. The study revealed that modifications leading to increased electron density at specific positions within the quinoline ring resulted in enhanced cytotoxicity against breast cancer cells .

Q & A

Q. Substituent effects :

  • Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings slow esterification but improve stability. Microwave-assisted synthesis (100–150°C, 30–60 min) enhances yields by 15–20% compared to conventional heating .
  • Optimization : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include the quinoline C4-carboxylate (δ ~165 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
    • HRMS : Molecular ion [M+H]⁺ matches calculated mass (e.g., C₂₄H₁₅Cl₂N₂O₅: 505.03 g/mol) .
  • Crystallography :
    • X-ray diffraction (Bruker SMART CCD) confirms planar quinoline cores (dihedral angle <15° with phenyl rings) .
    • SHELXL refinement (Monoclinic P2₁/c space group, Z = 4) validates bond lengths (C–Cl: 1.73–1.75 Å) and angles .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as anomalous thermal parameters?

Answer:

  • Validation tools : Use PLATON or SHELXLE to check for missed symmetry, twinning, or disorder .
  • Data collection : Ensure high-resolution (<1.0 Å) data with Rint < 0.05. For example, refine anisotropic displacement parameters (ADPs) for Cl atoms to resolve electron density overlaps .
  • Case study : In a 2023 structure (C₁₆H₁₀ClNO₂), weak C–H⋯O interactions (d = 2.45 Å) were initially misinterpreted as disorder but corrected via Hirshfeld surface analysis .

Advanced: What strategies mitigate low yields in esterification steps due to steric hindrance?

Answer:

  • Catalytic systems : Use DMAP (5 mol%) with DCC in dry DCM at 0°C to reduce racemization .
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of bulky nitro-phenyl intermediates .
  • Kinetic monitoring : Track reaction progress via in situ FTIR (C=O stretch at ~1740 cm⁻¹) to optimize stopping points .

Basic: What safety protocols are recommended for handling nitro and chloro substituents?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) during reactions releasing NO₂ or HCl gas .
  • Spill management : Neutralize acid spills with NaHCO₃ and adsorb with vermiculite .

Advanced: How do electronic effects of substituents influence biological activity?

Answer:

  • Nitro group : Enhances electrophilicity , increasing interaction with DNA topoisomerases (IC₅₀ ~2.5 µM in leukemia cells) .
  • Chlorophenyl groups : Improve lipophilicity (logP ~3.8), enhancing blood-brain barrier penetration in in vivo neurostudies .
  • SAR studies : Replace the 4-chlorophenyl with 4-fluorophenyl to reduce hepatotoxicity by 40% while maintaining potency .

Basic: What computational methods predict reactivity and stability of this compound?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)):
    • HOMO (-6.2 eV) localizes on the nitro group, indicating electrophilic attack sites .
    • Gibbs free energy of hydrolysis (ΔG‡ = 28.5 kcal/mol) confirms ester stability at pH 7 .
  • Molecular docking (AutoDock Vina): Quinoline core binds to β-amyloid fibrils with ΔG = -9.2 kcal/mol, suggesting anti-Alzheimer potential .

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